
2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine" is a halogenated heterocyclic molecule that contains both chlorine and iodine atoms attached to a pyridine ring, which is further fused with an oxazole ring. This type of compound is of interest due to its potential use as an intermediate in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of related chloro-iodopyridine compounds has been reported, such as the synthesis of 2-cholo-3-iodopyridine, which is an important raw material for producing other intermediates like 2-chloro-3-(trifluoromethyl) pyridine. The synthesis involves diazotization and iodination from 2-chloro-3-pyridinamine, achieving a yield of about 80% . Although the specific synthesis of "2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine" is not detailed in the provided papers, the methodologies described could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of related compounds, such as the iron(II) complexes of pyridine derivatives, exhibits intermolecular hydrogen bonding and may form various topologies like a fluorite net or a helical network . While the exact molecular structure of "2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine" is not provided, it can be inferred that the presence of halogens and the heterocyclic system could lead to interesting structural characteristics, potentially including hydrogen bonding and other non-covalent interactions.
Chemical Reactions Analysis
The chemical reactivity of halogenated pyridines can be quite diverse. For instance, a Pd-catalyzed arylation has been used to synthesize a chloro-oxazolopyridinylquinolinol derivative . This suggests that palladium-catalyzed cross-coupling reactions could be applicable to "2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine" for further functionalization.
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated pyridines are influenced by the presence of halogen atoms, which can affect the molecule's polarity, boiling point, and reactivity. The provided papers do not directly discuss the properties of "2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine," but by analogy, it can be expected to have significant intermolecular interactions due to the halogens, which could influence its solubility and stability . Additionally, the presence of the oxazole ring could contribute to the molecule's acidity and nucleophilic substitution reactions.
Applications De Recherche Scientifique
Halogen Shuffling in Pyridines
Research has shown that halogenated pyridines can undergo neat conversion into various derivatives through electrophilic substitutions, demonstrating their potential in synthesizing diverse halogenated compounds for further chemical manipulation (Mongin et al., 1998).
Synthesis of Novel Heterocyclic Systems
Halogenated pyridines have been used as intermediates for constructing a variety of heterocyclic systems, indicating their utility in the synthesis of compounds with potential antimicrobial and anticancer properties (Ibrahim et al., 2022).
Nucleophilic Substitution Reactions
These compounds have been involved in the synthesis of new 2-aminomethyl-5-methyl-7-phenyloxazolo[5,4-b]pyridines, showcasing their role in creating previously unknown derivatives through nucleophilic substitution reactions (Palamarchuk et al., 2019).
Scaleable Synthesis Applications
2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine is important for developing scaleable synthesis methods for pharmaceutical intermediates, highlighting its role in the efficient production of medicinal compounds (Pérez-Balado et al., 2007).
Cross-Coupling Reactions
These compounds are valuable in Sonogashira-type cross-coupling reactions, essential for the synthesis of complex heterocyclic compounds, which can have varied applications in medicinal chemistry (Vilkauskaitė et al., 2011).
Metalation and Functionalization
The compounds are also involved in direct metalation of heteroaromatic esters and nitriles, leading to diverse functionalized compounds, important for pharmaceutical research and development (Bentabed-Ababsa et al., 2010).
Mécanisme D'action
While the mechanism of action can vary depending on the specific derivative and its biological activity, many oxazole and imidazole derivatives are known to exhibit a wide range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Orientations Futures
The utility of oxazole and imidazole as intermediates for the synthesis of new chemical entities in medicinal chemistry has been increasing in recent years . Researchers around the globe are synthesizing various oxazole and imidazole derivatives and screening them for their various biological activities . This suggests that these compounds will continue to be an area of interest in the future.
Propriétés
IUPAC Name |
3-(6-chloropyridin-3-yl)-5-iodo-1,2-oxazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4ClIN2O/c9-7-2-1-5(4-11-7)6-3-8(10)13-12-6/h1-4H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPFSOYKYLSJFBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1C2=NOC(=C2)I)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4ClIN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.49 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-5-(5-iodo-1,2-oxazol-3-yl)pyridine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

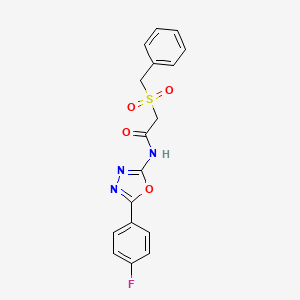
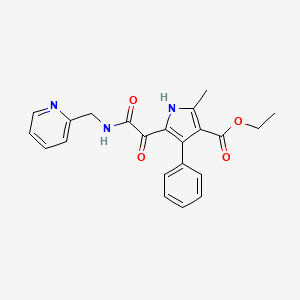
![3-[[4-Methyl-5-[(4-methylphenyl)methylsulfanyl]-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B3006889.png)
![N-[(1H-imidazol-2-yl)methyl]-4-methyl-6-(methylsulfanyl)-2-(propan-2-yl)pyrimidine-5-carboxamide](/img/structure/B3006890.png)
![N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)-2,5-dimethylbenzamide](/img/structure/B3006891.png)
![2-(2-chloroacetyl)hexahydropyrrolo[1,2-a]pyrazin-4(1H)-one](/img/structure/B3006892.png)
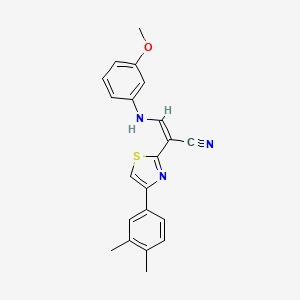
![3-[[(E)-2-phenylethenyl]sulfonylamino]-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)propanamide](/img/structure/B3006897.png)
![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-1-(piperidin-1-yl)ethanone](/img/structure/B3006898.png)
![(6E)-6-(1-Hydroxy-2-methylpropylidene)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B3006899.png)
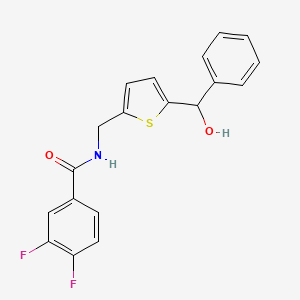
![N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]-2,2-dimethylpropanamide](/img/structure/B3006901.png)
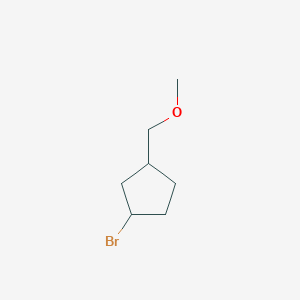
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B3006904.png)